molecular formula C17H20N2O3S B6082907 N'-[1-(2,5-dihydroxyphenyl)propylidene]-5-propyl-3-thiophenecarbohydrazide

N'-[1-(2,5-dihydroxyphenyl)propylidene]-5-propyl-3-thiophenecarbohydrazide

Cat. No. B6082907
M. Wt: 332.4 g/mol
InChI Key: FAIZGLQOEWCVHI-OBGWFSINSA-N
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Description

N'-[1-(2,5-dihydroxyphenyl)propylidene]-5-propyl-3-thiophenecarbohydrazide, also known as DPTH, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. DPTH is a hydrazide derivative that has been synthesized through a multi-step process involving the condensation of 2,5-dihydroxybenzaldehyde with propylamine, followed by the addition of thiophene-2-carbohydrazide.

Mechanism of Action

The mechanism of action of N'-[1-(2,5-dihydroxyphenyl)propylidene]-5-propyl-3-thiophenecarbohydrazide is not fully understood. However, studies have suggested that N'-[1-(2,5-dihydroxyphenyl)propylidene]-5-propyl-3-thiophenecarbohydrazide exerts its biological effects through the inhibition of metalloproteases and the modulation of intracellular signaling pathways. N'-[1-(2,5-dihydroxyphenyl)propylidene]-5-propyl-3-thiophenecarbohydrazide has also been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes.
Biochemical and physiological effects:
N'-[1-(2,5-dihydroxyphenyl)propylidene]-5-propyl-3-thiophenecarbohydrazide has been shown to possess a wide range of biochemical and physiological effects. In vitro studies have demonstrated that N'-[1-(2,5-dihydroxyphenyl)propylidene]-5-propyl-3-thiophenecarbohydrazide can inhibit the activity of metalloproteases, which are involved in the degradation of extracellular matrix proteins. N'-[1-(2,5-dihydroxyphenyl)propylidene]-5-propyl-3-thiophenecarbohydrazide has also been shown to possess antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects. In addition, N'-[1-(2,5-dihydroxyphenyl)propylidene]-5-propyl-3-thiophenecarbohydrazide has been shown to induce cell cycle arrest and apoptosis in cancer cells, indicating its potential as a cancer therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N'-[1-(2,5-dihydroxyphenyl)propylidene]-5-propyl-3-thiophenecarbohydrazide in lab experiments is its ability to selectively bind to metal ions and form stable complexes, making it a useful chelating agent in analytical chemistry. Moreover, N'-[1-(2,5-dihydroxyphenyl)propylidene]-5-propyl-3-thiophenecarbohydrazide has been shown to possess a wide range of potential therapeutic applications, making it a promising candidate for further research. However, one of the limitations of using N'-[1-(2,5-dihydroxyphenyl)propylidene]-5-propyl-3-thiophenecarbohydrazide in lab experiments is its relatively low solubility in aqueous solutions, which may affect its bioavailability and limit its effectiveness in certain applications.

Future Directions

There are several potential future directions for research on N'-[1-(2,5-dihydroxyphenyl)propylidene]-5-propyl-3-thiophenecarbohydrazide. One area of interest is the development of more efficient synthesis methods for N'-[1-(2,5-dihydroxyphenyl)propylidene]-5-propyl-3-thiophenecarbohydrazide, which may enhance its purity and yield. Another area of interest is the investigation of the potential therapeutic applications of N'-[1-(2,5-dihydroxyphenyl)propylidene]-5-propyl-3-thiophenecarbohydrazide in the treatment of oxidative stress-related diseases. Moreover, further research is needed to elucidate the mechanism of action of N'-[1-(2,5-dihydroxyphenyl)propylidene]-5-propyl-3-thiophenecarbohydrazide and its potential as a cancer therapeutic agent. Finally, the development of more efficient delivery systems for N'-[1-(2,5-dihydroxyphenyl)propylidene]-5-propyl-3-thiophenecarbohydrazide may enhance its bioavailability and effectiveness in various applications.

Synthesis Methods

The synthesis of N'-[1-(2,5-dihydroxyphenyl)propylidene]-5-propyl-3-thiophenecarbohydrazide involves a multi-step process that starts with the condensation of 2,5-dihydroxybenzaldehyde with propylamine under reflux conditions. The resulting Schiff base is then reacted with thiophene-2-carbohydrazide in the presence of acetic acid to yield the final product, N'-[1-(2,5-dihydroxyphenyl)propylidene]-5-propyl-3-thiophenecarbohydrazide. The purity and yield of N'-[1-(2,5-dihydroxyphenyl)propylidene]-5-propyl-3-thiophenecarbohydrazide can be enhanced through recrystallization and chromatographic techniques.

Scientific Research Applications

N'-[1-(2,5-dihydroxyphenyl)propylidene]-5-propyl-3-thiophenecarbohydrazide has been shown to exhibit a wide range of potential applications in scientific research. Its ability to selectively bind to metal ions and form stable complexes has led to its use as a chelating agent in analytical chemistry. N'-[1-(2,5-dihydroxyphenyl)propylidene]-5-propyl-3-thiophenecarbohydrazide has also been investigated for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells. Moreover, N'-[1-(2,5-dihydroxyphenyl)propylidene]-5-propyl-3-thiophenecarbohydrazide has been shown to possess antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of oxidative stress-related diseases.

properties

IUPAC Name

N-[(E)-1-(2,5-dihydroxyphenyl)propylideneamino]-5-propylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-3-5-13-8-11(10-23-13)17(22)19-18-15(4-2)14-9-12(20)6-7-16(14)21/h6-10,20-21H,3-5H2,1-2H3,(H,19,22)/b18-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAIZGLQOEWCVHI-OBGWFSINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CS1)C(=O)NN=C(CC)C2=C(C=CC(=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=CC(=CS1)C(=O)N/N=C(\CC)/C2=C(C=CC(=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(1E)-1-(2,5-dihydroxyphenyl)propylidene]-5-propylthiophene-3-carbohydrazide

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